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molecular formula C11H10N4O2S B1592047 5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile CAS No. 106368-32-5

5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1592047
M. Wt: 262.29 g/mol
InChI Key: KZDIEUIKKWXKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132426B2

Procedure details

A round-bottomed flask (100 mL), equipped with a reflux condenser and N2 inlet septum, was charged with 4-(methylsulfonyl)phenylhydrazine hydrochloride (2 g, 9 mmol), and sodium methoxide (0.49 g, 9 mmol). Methanol (20 mL) was added under a stream of nitrogen at room temperature. The reaction mixture was stirred for 15–20 minutes until the purple color disappeared and a white precipitate was formed. This was followed by the addition of ethoxymethylenemalononitrile (1.1 g, 9 mmol) and stirring at room temperature for an additional 10 mins, subsequently the reaction mixture was brought to reflux for 150 mins. The cooled reaction mixture was filtered and concentrated under reduced pressure to afford the crude product. The solid residue was dissolved in EtOAc/H2O. The EtOAc layer was collected, washed with saturated aqueous NaCl, dried over NaSO4 and concentrated to give second portion of the crude product. The crude product was purified by flash chromatography (10% CH3OH/CH2Cl2) and recrystallized from methanol to give a yellow crystalline product (625 mg, 26%). 1H NMR (DMSO-d6, 400 MHz) δ 3.27 (s, 3H), 6.98 (s, 2H), 7.81 (d, 2H), 7.88 (s, 1H), 8.06 (s, 2H). LCMS: calculated for C11H10N4O2S 262.05, observed 262.9 (MH+)
Quantity
2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
26%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([NH:12][NH2:13])=[CH:8][CH:7]=1)(=[O:5])=[O:4].C[O-].[Na+].CO.C(O[CH:22]=[C:23]([C:26]#[N:27])[C:24]#[N:25])C>CCOC(C)=O.O>[NH2:27][C:26]1[N:12]([C:9]2[CH:8]=[CH:7][C:6]([S:3]([CH3:2])(=[O:5])=[O:4])=[CH:11][CH:10]=2)[N:13]=[CH:22][C:23]=1[C:24]#[N:25] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.CS(=O)(=O)C1=CC=C(C=C1)NN
Name
sodium methoxide
Quantity
0.49 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Step Four
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15–20 minutes until the purple color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round-bottomed flask (100 mL), equipped with a reflux condenser and N2 inlet septum
CUSTOM
Type
CUSTOM
Details
a white precipitate was formed
STIRRING
Type
STIRRING
Details
stirring at room temperature for an additional 10 mins
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 150 mins
Duration
150 min
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
The EtOAc layer was collected
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give second portion of the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (10% CH3OH/CH2Cl2)
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C1=CC=C(C=C1)S(=O)(=O)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 625 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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